![molecular formula C20H31N3O3S B5659436 3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[3-(2-thienyl)propanoyl]piperidin-3-yl}propanoic acid](/img/structure/B5659436.png)
3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[3-(2-thienyl)propanoyl]piperidin-3-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arylpiperazine derivatives, including those with structures similar to the compound , have been widely studied for their clinical applications, primarily in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to various pharmacological actions due to their interactions with serotonin and other neurotransmitter receptors (Caccia, 2007).
Synthesis Analysis
Spiropiperidines, which may share structural motifs with the specified compound, are synthesized through methodologies focusing on the construction of spiropiperidine by either forming the spiro-ring on a preformed piperidine ring or forming the piperidine ring on a preformed carbo- or heterocyclic ring. These strategies are integral in drug discovery, highlighting the compound's relevance in medicinal chemistry (Griggs, Tape, & Clarke, 2018).
Molecular Structure Analysis
Propargylic alcohols, utilized in the synthesis of polycyclic systems including heterocycles, demonstrate the compound's potential for diverse chemical reactions and synthesis pathways. This reactivity is crucial for developing novel synthetic strategies for complex molecules, including those with pharmacological significance (Mishra, Nair, & Baire, 2022).
Chemical Reactions and Properties
3-Azabicyclo [3.3.1] nonanones derivatives, which might be structurally related to the compound, are synthesized via the Mannich reaction. These derivatives can be further functionalized into various heterocycles, indicating the compound's versatility in chemical reactions and potential for generating biologically active molecules (Mazimba & Mosarwa, 2015).
properties
IUPAC Name |
3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(3-thiophen-2-ylpropanoyl)piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-21-10-12-22(13-11-21)18-8-9-23(15-16(18)4-7-20(25)26)19(24)6-5-17-3-2-14-27-17/h2-3,14,16,18H,4-13,15H2,1H3,(H,25,26)/t16-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMBVGMHOKBLRW-AEFFLSMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2CCC(=O)O)C(=O)CCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@H]2CCN(C[C@H]2CCC(=O)O)C(=O)CCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.